N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride
描述
Chemical Formula and Molecular Weight
The molecular formula of canertinib dihydrochloride is C$${24}$$H$${27}$$Cl$${3}$$FN$${5}$$O$$_{3}$$ , with a molecular weight of 558.86 g/mol . The dihydrochloride salt form adds two chloride ions to the base compound, enhancing its solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C$${24}$$H$${27}$$Cl$${3}$$FN$${5}$$O$$_{3}$$ |
| Molecular Weight | 558.86 g/mol |
| CAS Registry Number | 289499-45-2 |
Structural Features and Functional Groups
Canertinib dihydrochloride features a quinazoline core with critical substituents:
- A 3-chloro-4-fluoroanilino group at position 4, contributing to target binding.
- A 7-(3-morpholinopropoxy) group enhancing solubility and membrane permeability.
- An acrylamide side chain at position 6, enabling irreversible binding to cysteine residues in EGFR.
Functional groups include:
- Acrylamide (for covalent inhibition).
- Morpholine (improving pharmacokinetics).
- Chloro and fluoro substituents (optimizing receptor affinity).
Stereochemistry and Conformational Analysis
Canertinib dihydrochloride is achiral , with no stereocenters or optical activity. Its planar quinazoline core and flexible propoxy-morpholine side chain allow conformational adaptability during receptor binding. Computational studies suggest the acrylamide group adopts a trans configuration to optimize covalent bonding with EGFR’s Cys-773 residue.
Crystalline Properties
Limited crystallographic data are available for canertinib dihydrochloride. However, its precursor, canertinib free base, exhibits polymorphic forms with varying solubility. The dihydrochloride salt is typically stored as a hygroscopic solid at -20°C to prevent degradation. X-ray diffraction patterns of related tyrosine kinase inhibitors (e.g., neratinib) suggest similar crystalline lattice structures dominated by π-π stacking and hydrogen bonding.
Stability Profile
Canertinib dihydrochloride demonstrates pH-dependent stability :
- Solubility : 20 mM in water, 100 mM in DMSO.
- Thermal Stability : Decomposes above 691°C.
- Storage : Stable for ≥4 years at -20°C in anhydrous conditions.
| Condition | Stability Outcome |
|---|---|
| Aqueous Solution (pH 7) | Stable for 24 hours |
| Light Exposure | Photosensitive; requires amber containers |
| Humidity | Hygroscopic; requires desiccants |
The compound’s acrylamide moiety renders it susceptible to nucleophilic attack, necessitating inert storage atmospheres.
属性
CAS 编号 |
289499-45-2 |
|---|---|
分子式 |
C24H26Cl2FN5O3 |
分子量 |
522.4 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |
InChI 键 |
ZTYBUPHIPYUTLE-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |
外观 |
Solid powder |
其他CAS编号 |
289499-45-2 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate aniline derivatives and carbonyl compounds.
Introduction of Substituents: The core structure is then functionalized with various substituents, including a chloro-fluoro aniline group and a morpholinyl propoxy group.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification processes such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of Canertinib dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of Canertinib dihydrochloride with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.
科学研究应用
Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.
作用机制
Canertinib dihydrochloride exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER-2, and ErbB-4. This inhibition prevents the phosphorylation of downstream signaling proteins such as MAPK and AKT, which are crucial for cell proliferation and survival. By blocking these pathways, Canertinib dihydrochloride effectively inhibits tumor growth and induces apoptosis in cancer cells .
相似化合物的比较
Gefitinib
Targets : EGFR (reversible inhibition)
Key Features :
- Shares an anilinoquinazoline core with Canertinib but lacks the acrylamide group, resulting in reversible binding .
- Approved for NSCLC with IC50 ~33 nM for EGFR .
- Clinical advantages include oral bioavailability and manageable toxicity (rash, diarrhea). However, resistance often develops due to mutations (e.g., T790M) .
Its reversible mechanism requires continuous dosing .
Pelitinib (EKB-569)
Targets : EGFR (irreversible inhibition)
Key Features :
- Features a cyanoquinoline core with a β-dialkylamino acrylamide warhead, enhancing cysteine reactivity via intramolecular proton transfer .
- Demonstrated preclinical efficacy in colorectal and NSCLC models. Clinical trials highlighted gastrointestinal toxicity, limiting its advancement .
Differentiator : Pelitinib’s structural modifications increase kinase reactivity compared to Canertinib but narrow its therapeutic window due to off-target effects .
Lapatinib
Targets : EGFR/HER2 (reversible dual inhibition)
Key Features :
Differentiator : Lapatinib’s dual EGFR/HER2 inhibition is effective in trastuzumab-resistant tumors but lacks pan-ErbB coverage .
Varlitinib (ARRY-334543)
Targets : EGFR/HER2 (reversible inhibition)
Key Features :
- IC50 values of 7 nM (EGFR) and 2 nM (HER2), making it more potent against HER2 than Canertinib .
- Phase II trials in biliary tract and gastric cancers showed modest efficacy with manageable toxicity .
Differentiator : Varlitinib’s selectivity for EGFR/HER2 limits its utility in ErbB3/4-driven cancers, unlike Canertinib’s broader profile .
Comparative Data Table
Research Findings and Mechanistic Insights
- Broad vs. Selective Inhibition : Canertinib’s pan-ErbB activity may benefit heterogeneous tumors but increases off-target risks. In contrast, selective inhibitors (e.g., Gefitinib) face resistance due to compensatory signaling .
- Irreversible Binding : Canertinib and Pelitinib sustain target suppression, but covalent binding exacerbates toxicity (e.g., thrombocytopenia) compared to reversible inhibitors .
- Clinical Outcomes : While Canertinib showed preclinical synergy with chemotherapy, its clinical discontinuation underscores the challenge of balancing efficacy and toxicity in pan-kinase inhibitors .
生物活性
Canertinib dihydrochloride, also known as CI-1033, is a potent irreversible inhibitor of the ErbB receptor family, which includes EGFR (Epidermal Growth Factor Receptor) and its variants. This compound has garnered attention in cancer research due to its unique mechanism of action and its potential therapeutic applications in various malignancies.
Canertinib dihydrochloride inhibits the tyrosine kinase activity of all four members of the ErbB family by covalently binding to a cysteine residue in the catalytic domain. This irreversible binding leads to prolonged suppression of ErbB receptor signaling, which is crucial for tumor growth and proliferation. The compound exhibits an IC50 value of approximately 3.5 nM against pan-ErbB tyrosine kinases, indicating its high potency .
Efficacy in Various Cancer Models
- Breast Cancer : In vitro studies using BT474 cells (which overexpress ErbB2) showed that treatment with Canertinib induced apoptosis in approximately 47% of the cells by inhibiting Akt and MAPK pathways . Additionally, in mouse xenograft models, Canertinib significantly reduced tumor growth and final tumor weight when administered over a period of 18 days .
- Neuroblastoma : Canertinib demonstrated efficacy in various neuroblastoma cell lines, with IC50 values ranging from 0.94 μM to 2.45 μM. Apoptosis induction varied from 3% to 56%, depending on the specific cell line tested .
- Esophageal Squamous Cell Carcinoma : Canertinib has shown effectiveness against esophageal squamous cell carcinoma both in vitro and in vivo, affecting tumor metabolism and proliferation .
Phase I Trials
In a phase I clinical trial involving 32 patients with advanced tumors, Canertinib was administered at doses up to 560 mg daily on a 14-day on/7-day off schedule. Although no objective responses were observed, six patients achieved stable disease for more than three months. Common adverse effects included rash, nausea, and stomatitis, with dose-limiting toxicities such as diarrhea observed at higher doses .
Ototoxicity Observations
Recent studies have highlighted a significant dose-dependent ototoxicity associated with Canertinib treatment in preclinical models. In zebrafish and mouse models, auditory function was adversely affected, indicating potential side effects that warrant further investigation .
Comparative Biological Activity
The following table summarizes the biological activity of Canertinib compared to other ErbB inhibitors:
| Compound | Targeted Receptors | IC50 (nM) | Mechanism of Action | Clinical Activity |
|---|---|---|---|---|
| Canertinib | Pan-ErbB | 3.5 | Irreversible tyrosine kinase inhibitor | Stable disease in advanced tumors |
| Erlotinib | EGFR | ~10 | Reversible tyrosine kinase inhibitor | Partial response in lung cancer |
| Lapatinib | EGFR, HER2 | ~50 | Reversible tyrosine kinase inhibitor | Partial responses in breast cancer |
常见问题
Q. What is the primary mechanism of action of canertinib dihydrochloride in inhibiting EGFR and HER2 signaling?
Canertinib dihydrochloride acts as an irreversible pan-ErbB tyrosine kinase inhibitor, covalently binding to cysteine residues in the ATP-binding pockets of EGFR (IC50: 7.4 nM) and HER2 (IC50: 9 nM), thereby blocking autophosphorylation and downstream signaling pathways like Akt and MAPK . Methodologically, researchers should validate inhibition via kinase activity assays (e.g., ELISA-based phosphorylation assays) and confirm irreversibility using washout experiments followed by activity restoration tests.
Q. What experimental protocols are recommended for evaluating canertinib’s efficacy in vitro?
Standard protocols include:
- Cell viability assays : Use BT474 (HER2-overexpressing breast cancer) or SK-N-SH (neuroblastoma) cell lines with IC50 determination via MTT or CellTiter-Glo .
- Apoptosis assays : Perform Annexin V/PI staining or caspase-3/7 activity assays after treatment (e.g., 0.94–2.45 µM for neuroblastoma models) .
- Western blotting : Assess EGFR/HER2 phosphorylation and downstream targets (Akt, MAPK) using phospho-specific antibodies .
Q. How should researchers select appropriate in vivo models for canertinib studies?
Use xenograft models (e.g., SK-N-SH neuroblastoma in NOD-SCID-IL2Rγ−/− mice) with daily oral dosing (10–50 mg/kg) for 18–21 days. Monitor tumor volume and weight, and validate target engagement via immunohistochemistry (phospho-EGFR/HER2) . Ensure compliance with animal ethics guidelines for dosing and euthanasia .
Advanced Research Questions
Q. How can researchers address contradictory data on canertinib’s off-target effects in non-ErbB systems?
Canertinib has shown activity in Trypanosoma brucei (GI50: low µM range) despite the absence of EGFR/VEGFR orthologs . To investigate off-target effects:
- Perform kinome-wide profiling (e.g., ATP-competitive pulldown with mass spectrometry) to identify novel binding partners.
- Use structural modeling (e.g., molecular docking) to predict interactions with non-ErbB kinases like TbLBPK1–4 .
- Validate findings via CRISPR knockouts of suspected targets in relevant cell lines.
Q. What strategies mitigate variability in canertinib’s apoptotic effects across cell lines?
Contradictory apoptosis rates (e.g., 3% vs. 56% in SK-N-SH cells) may arise from differences in ErbB receptor dimerization or compensatory pathways . To address this:
- Pre-screen cell lines for EGFR/HER2 expression (flow cytometry or qPCR).
- Combine canertinib with inhibitors of compensatory pathways (e.g., PI3K or MEK inhibitors).
- Use single-cell RNA sequencing to identify apoptosis-resistant subpopulations.
Q. How should researchers design experiments to study canertinib’s synergy with other therapeutics?
- Rationale : Combine canertinib with DNA-damaging agents (e.g., cisplatin) to exploit ErbB-mediated DNA repair inhibition.
- Methodology :
Perform dose-matrix assays (e.g., SynergyFinder) to calculate combination indices.
Validate synergy via clonogenic survival assays and γ-H2AX foci quantification .
Use transcriptomics to identify synergistic pathway modulation.
Q. What analytical methods are critical for ensuring reproducibility in canertinib studies?
- Compound validation : Confirm purity (>99%) via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) and structural integrity (NMR) .
- Data reporting : Adhere to MIAME or ARRIVE guidelines for omics or in vivo studies, respectively .
- Reagent documentation : Provide detailed lot numbers, storage conditions, and supplier information (avoiding unreliable sources like BenchChem) .
Methodological Considerations
Q. How to resolve discrepancies in IC50 values between reported and experimental data?
Discrepancies may arise from assay conditions (e.g., serum concentration affecting drug bioavailability). Standardize protocols by:
- Using serum-free media during treatment.
- Including positive controls (e.g., gefitinib for EGFR).
- Validating cell line authenticity via STR profiling .
Q. What are the best practices for detecting canertinib’s irreversible binding in kinase assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
